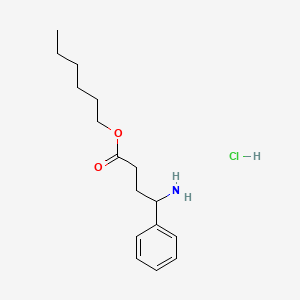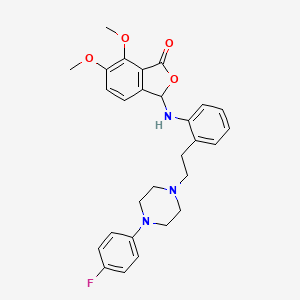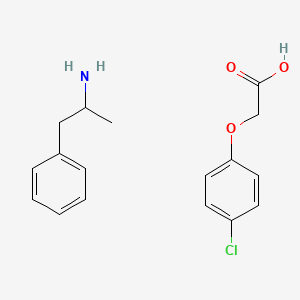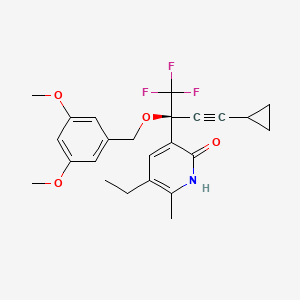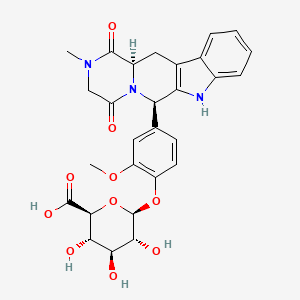
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic azo dye. It is widely used in various industries, particularly in textile and leather dyeing, due to its vibrant orange color. The compound is characterized by its complex molecular structure, which includes sulphonate, azo, and nitro functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of p-toluidine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)aniline) under acidic conditions to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated using sulfuric acid to introduce the sulphonate group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.
化学反应分析
Types of Reactions
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulphonate group.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile and leather dyeing, as well as in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo and sulphonate groups. The azo group is responsible for the compound’s vibrant color, while the sulphonate group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.
相似化合物的比较
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A sulphonated azo dye used in textile dyeing.
Direct Blue 1: A direct dye with a similar azo structure but different functional groups.
Uniqueness
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various industrial applications.
属性
CAS 编号 |
83006-49-9 |
|---|---|
分子式 |
C26H21N4NaO8S2 |
分子量 |
604.6 g/mol |
IUPAC 名称 |
sodium;2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI 键 |
SKFIFCOCLZVGGJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


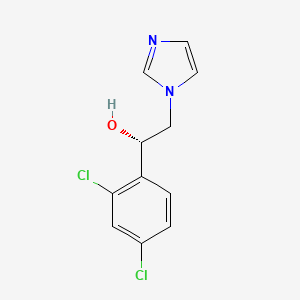
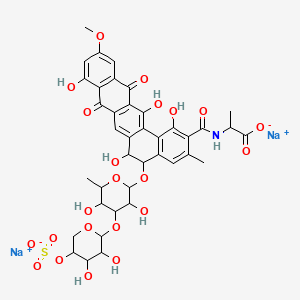





![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
